molecular formula C7H7N3O B12831764 4-Amino-1H-benzo[d]imidazol-7-ol

4-Amino-1H-benzo[d]imidazol-7-ol

Cat. No.: B12831764
M. Wt: 149.15 g/mol
InChI Key: TVVVGHPCIPDDKO-UHFFFAOYSA-N
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Description

4-Amino-1H-benzo[d]imidazol-7-ol is a heterocyclic compound that contains both an imidazole ring and an amino group. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1H-benzo[d]imidazol-7-ol typically involves the cyclization of o-phenylenediamine with suitable aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of o-phenylenediamine with formic acid or formamide, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1H-benzo[d]imidazol-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1H-benzo[d]imidazol-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1H-benzo[d]imidazol-7-ol involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1H-benzo[d]imidazol-7-ol is unique due to the presence of both an amino group and a hydroxyl group on the benzimidazole ring.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

7-amino-3H-benzimidazol-4-ol

InChI

InChI=1S/C7H7N3O/c8-4-1-2-5(11)7-6(4)9-3-10-7/h1-3,11H,8H2,(H,9,10)

InChI Key

TVVVGHPCIPDDKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1N)N=CN2)O

Origin of Product

United States

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